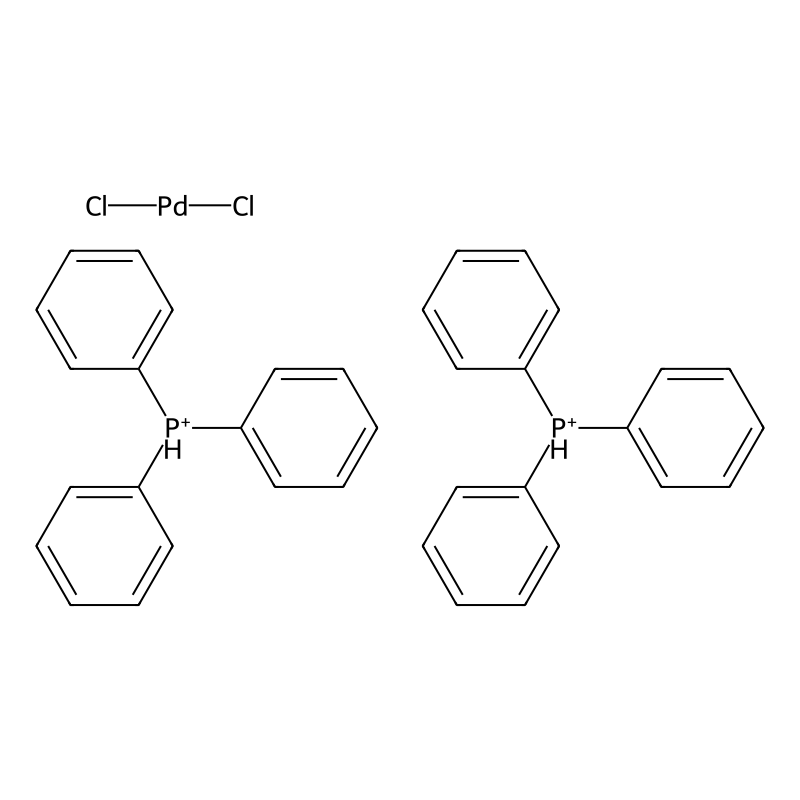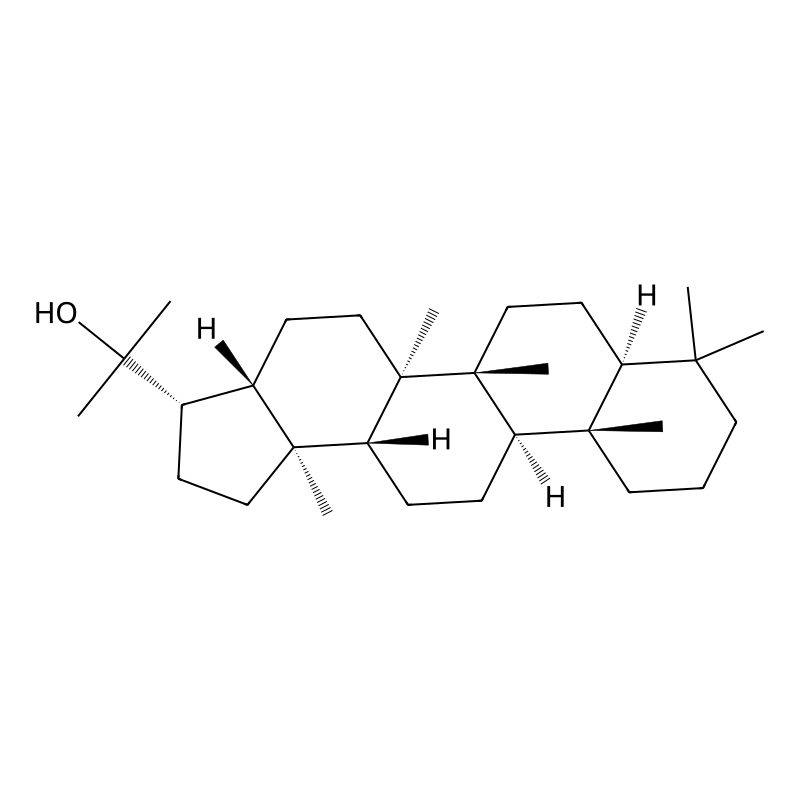Dichlorobis(triphenylphosphine)palladium(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Sonogashira Coupling Reaction
One of the most prominent applications of PdCl(PPh3)2 is in the Sonogashira coupling reaction. This reaction enables the formation of alkynes (compounds with a carbon-carbon triple bond) by coupling a terminal alkyne with an aryl or vinyl halide [Sigma-Aldrich: Bis(triphenylphosphine)palladium(II) dichloride]. PdCl(PPh3)2 acts as the catalyst in this reaction, facilitating the formation of the new carbon-carbon bond. The Sonogashira reaction is a versatile tool for synthesizing a wide range of organic molecules, including pharmaceuticals, natural products, and functional materials [Reference 1].
Reference 1
Other Coupling Reactions
PdCl(PPh3)2 can also be employed in various other coupling reactions, including:
- Suzuki-Miyaura reaction: This reaction couples boronic acids with aryl or vinyl halides [Reference 2].
- Negishi coupling: This reaction forms carbon-carbon bonds between organozinc compounds and organic halides [Reference 3].
- Heck reaction: This reaction couples alkenes with aryl or vinyl halides [Reference 4].
These reactions showcase the versatility of PdCl(PPh3)2 as a catalyst in organic synthesis, allowing researchers to construct complex molecules with various functionalities.
Reference 2
Miyaura, N., Suzuki, A. (1979). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 79(1), 102-117.
Reference 3
Negishi, E., & King, F. G. (2006). Stereoselective synthesis of versatile alkenylmetal reagents and their applications in organic synthesis. Journal of Organometallic Chemistry, 691(1), 420-431.
Reference 4
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Journal of the American Chemical Society, 104(1), 7231-7234.
Dichlorobis(triphenylphosphine)palladium(II) is a coordination compound of palladium characterized by the presence of two triphenylphosphine ligands and two chloride ions. This compound is commonly used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki reaction. Its molecular formula is , and it has a molecular weight of approximately 701.91 g/mol. The compound typically appears as a yellow to brown powder and has a melting point of around 260 °C .
- Suzuki Coupling Reaction: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The palladium catalyst facilitates the formation of carbon-carbon bonds.
- Kumada Coupling Reaction: It enables the coupling of organomagnesium reagents with aryl halides.
- Negishi Coupling Reaction: This reaction allows for the coupling of organozinc reagents with aryl halides.
- Sonogashira Coupling: This process couples terminal alkynes with aryl halides to form substituted alkynes .
These reactions highlight the versatility and utility of dichlorobis(triphenylphosphine)palladium(II) in organic synthesis.
Dichlorobis(triphenylphosphine)palladium(II) can be synthesized through several methods, including:
- Direct Reaction Method:
- Combine triphenylphosphine with palladium chloride in an appropriate solvent (e.g., water).
- Stir the mixture at room temperature until a color change indicates completion, typically from black to yellow.
- Filter and dry the resulting product to obtain dichlorobis(triphenylphosphine)palladium(II) in high yield .
- Alternative Synthetic Routes:
- Utilize other palladium sources or phosphine ligands under controlled conditions to modify the properties of the final product.
These methods emphasize the accessibility and efficiency of synthesizing this valuable compound.
Dichlorobis(triphenylphosphine)palladium(II) finds extensive use in various fields:
- Catalyst in Organic Synthesis: It is predominantly employed in cross-coupling reactions for synthesizing complex organic molecules.
- Material Science: Used in the development of organic light-emitting diodes (OLEDs) and nanomaterials.
- Precious Metal Catalyst: Functions as a catalyst in fine chemical production, enhancing reaction efficiency and selectivity .
Interaction studies involving dichlorobis(triphenylphosphine)palladium(II) often focus on its behavior with different substrates and ligands. Research indicates that:
- The compound can effectively coordinate with various organic substrates, enhancing reaction rates.
- Studies on its interaction with silica-based materials have shown potential for improving catalyst recovery and reusability .
These interactions are crucial for optimizing catalytic processes and developing new applications.
Dichlorobis(triphenylphosphine)palladium(II) shares similarities with several other palladium complexes, which include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | Neutral complex; widely used in catalysis | |
| Palladium(II) acetate | Soluble in organic solvents; used in carbonylation | |
| Bis(diphenylphosphino)ethane palladium(II) chloride | Bidentate ligand; enhances selectivity |
Uniqueness
Dichlorobis(triphenylphosphine)palladium(II) is particularly notable for its robust catalytic activity in cross-coupling reactions and its ease of synthesis compared to other palladium complexes. Its combination of triphenylphosphine ligands provides enhanced stability and solubility, making it a preferred choice for many synthetic applications .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 34 of 167 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 133 of 167 companies with hazard statement code(s):;
H302 (30.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (31.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (31.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (67.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
10199-34-5








